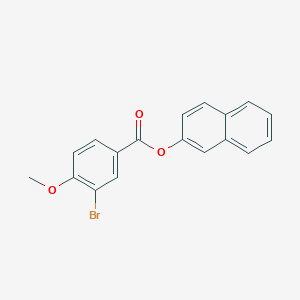

2-Naphthyl 3-bromo-4-methoxybenzoate

Description

2-Naphthyl 3-bromo-4-methoxybenzoate is a brominated aromatic ester featuring a naphthyl group at the 2-position and substituents (bromo and methoxy) at the 3- and 4-positions of the benzoate ring. This compound is of interest in medicinal chemistry due to its structural complexity, which enables diverse interactions with biological targets.

Properties

Molecular Formula |

C18H13BrO3 |

|---|---|

Molecular Weight |

357.2 g/mol |

IUPAC Name |

naphthalen-2-yl 3-bromo-4-methoxybenzoate |

InChI |

InChI=1S/C18H13BrO3/c1-21-17-9-7-14(11-16(17)19)18(20)22-15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3 |

InChI Key |

ZLPXENSCSHUPFT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)Br |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Effects on Receptor Affinity and Selectivity

Evidence from hydantoin-derived naphthylpiperazine compounds highlights the critical role of aromatic topology in receptor binding. For instance:

- 1-Naphthyl vs. 2-Naphthyl Substitution : Compounds with 2-naphthyl groups (e.g., compound 14 ) exhibited 4-fold higher 5-HT7R affinity (Ki = 0.8 nM) compared to 1-naphthyl analogs (compound 11 , Ki = 3.2 nM). Molecular docking revealed that the 2-naphthyl group optimally occupies a hydrophobic pocket formed by ECL2 and TM helices, stabilizing interactions with Arg7.36 .

- Aromatic vs. Aliphatic Substituents : Replacement of the naphthyl group with a methyl group (compound 15 ) reduced 5-HT7R affinity by 189-fold, underscoring the necessity of aromatic π-π interactions for receptor engagement .

Table 1: Receptor Affinity and Selectivity of Selected Analogs

| Compound | Substituent | 5-HT7R Ki (nM) | 5-HT7/5-HT1A Selectivity |

|---|---|---|---|

| 2-Naphthyl Derivative (14) | 2-Naphthyl | 0.8 | 120:1 |

| 1-Naphthyl Derivative (11) | 1-Naphthyl | 3.2 | 85:1 |

| Methyl Derivative (15) | Methyl | 151.0 | 10:1 |

Impact on Metabolic Stability

The size and orientation of aromatic rings influence metabolic stability. For example, lead compound 2 (with two phenyl rings) demonstrated lower metabolic clearance compared to naphthyl derivatives, likely due to reduced steric hindrance and cytochrome P450 interactions. However, naphthyl derivatives retained superior 5-HT7R selectivity over D2R and 5-HT1AR, balancing activity and stability .

Electronic and Spectroscopic Properties

Comparative studies on 2-Naphthyl Acrylate (2-NA) using DFT calculations (B3LYP/6-311++G(d,p)) revealed a HOMO-LUMO gap of 4.8 eV, indicative of moderate reactivity.

Table 2: Computational Parameters of Naphthyl Esters

| Compound | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|

| 2-Naphthyl Acrylate | 1.42 | 4.8 |

| 2-Naphthyl 3-Bromo-4-Methoxybenzoate* | ~1.6 (estimated) | ~4.2 (estimated) |

*Estimated based on substituent effects.

Key Research Findings and Implications

- Structural Optimization : The 2-naphthyl group enhances receptor binding through hydrophobic and π-π interactions, while bromine improves selectivity via halogen bonding .

- Selectivity Trade-offs : Naphthyl derivatives exhibit slightly lower 5-HT7/D2 selectivity than first-generation leads, suggesting a need for further optimization .

- Application Diversity : Unlike hydantoin-based 5-HT7R ligands, 2-naphthyl benzyl sulfoxide derivatives (e.g., radioprotective agents) demonstrate the versatility of naphthyl esters in targeting distinct biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.